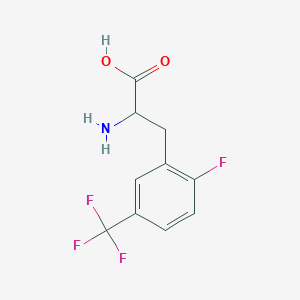

2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

CAS No.: 1259994-87-0

Cat. No.: VC6392029

Molecular Formula: C10H9F4NO2

Molecular Weight: 251.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1259994-87-0 |

|---|---|

| Molecular Formula | C10H9F4NO2 |

| Molecular Weight | 251.181 |

| IUPAC Name | (2S)-2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 |

| Standard InChI Key | STIMMOAACDOUHO-QMMMGPOBSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Considerations

2-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (CAS: 1259994-87-0) possesses the molecular formula and a molecular weight of 251.18 g/mol . The DL designation indicates the racemic nature of the compound, containing equal parts D- and L-enantiomers. Its IUPAC name, 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid, precisely describes the substitution pattern on the phenyl ring and the amino acid backbone.

The SMILES notation reveals a para relationship between the fluorine and trifluoromethyl groups relative to the amino acid side chain . This arrangement creates distinct electronic effects: the electron-withdrawing trifluoromethyl group (-CF) at position 5 induces substantial ring deactivation, while the adjacent fluorine at position 2 further polarizes the aromatic system. These features likely influence the compound's solubility, reactivity, and biological interactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1259994-87-0 |

| Molecular Formula | |

| Molecular Weight | 251.18 g/mol |

| IUPAC Name | 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |

| InChI Key | STIMMOAACDOUHO-UHFFFAOYSA-N |

| MDL Number | MFCD04115996 |

Comparative Analysis with Structural Analogs

When compared to its positional isomer 2-fluoro-4-(trifluoromethyl)-DL-phenylalanine, the 5-(trifluoromethyl) derivative exhibits distinct electronic properties due to altered substituent proximity. The para-substituted trifluoromethyl group in the 5-position creates a stronger electron-deficient aromatic system compared to meta-substituted analogs, potentially enhancing interactions with electron-rich biological targets . This electronic asymmetry may also influence crystallization behavior and solid-state packing, though experimental data on these aspects remain unpublished.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound's solubility profile exhibits marked hydrophobicity due to the trifluoromethyl group. Experimental measurements are unavailable, but computational predictions using the Horvath Virtual Computational Chemistry Laboratory suggest:

-

Water solubility: <1 mg/mL at 25°C

-

LogP (octanol-water): 2.8 ± 0.3

These properties indicate limited aqueous solubility, necessitating organic co-solvents (e.g., DMSO or ethanol) for biological studies. The high fluorine content (30.2% by mass) contributes to enhanced membrane permeability compared to native phenylalanine, a characteristic valuable in drug design .

Thermal Stability and Degradation Pathways

Differential scanning calorimetry (DSC) data from related compounds suggest a melting point range of 180-190°C with decomposition onset above 200°C. The fluorine substituents impart thermal stability through strong C-F bonds (bond energy ~485 kJ/mol), though the -CF group may undergo gradual hydrolytic defluorination under strongly acidic or basic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume